2-Amino-N-isopropylpropanamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-N-propan-2-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-4(2)8-6(9)5(3)7;/h4-5H,7H2,1-3H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWYTOLUGSYYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-N-isopropylpropanamide hydrochloride can be achieved through the reaction of isopropylamine with acrylonitrile, followed by hydrogenation and subsequent reaction with hydrochloric acid. The process involves the following steps:
Reaction of Isopropylamine with Acrylonitrile: This step forms N-isopropylacrylamide.
Hydrogenation: The N-isopropylacrylamide is then hydrogenated to form 2-Amino-N-isopropylpropanamide.
Hydrochloric Acid Treatment: Finally, the 2-Amino-N-isopropylpropanamide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards .
Chemical Reactions Analysis
2-Amino-N-isopropylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the potential of 2-Amino-N-isopropylpropanamide hydrochloride in anticancer applications. It has been utilized as a precursor for the synthesis of amide-functionalized alkoxyamines, which are essential in nitroxide-mediated polymerization (NMP) processes. These alkoxyamines can be conjugated with anticancer drugs, enhancing their efficacy against cancer cells. For instance, the incorporation of this compound into polymer chains has shown promising results in creating nanoparticles that effectively target pancreatic carcinoma cells .
Neuroprotective Effects:
The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of amides can influence neurogenesis and provide protective effects against neurodegenerative diseases. The structure-activity relationship (SAR) studies suggest that modifications to the amide group can enhance its binding affinity to target receptors involved in neuroprotection .
Buffering Agent:
In biochemical applications, this compound functions as a buffering agent. Its ability to maintain pH stability is critical in various biochemical assays and reactions, particularly those involving enzymes that require specific pH conditions for optimal activity .
Enzyme Activity Studies:
The compound has been employed in studies assessing enzyme kinetics, where it helps stabilize reaction conditions. Its role as a stabilizing agent is vital in understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Case Studies
Case Study 1: Anticancer Drug Development
In a study published by RSC Publishing, researchers synthesized a series of amide-functionalized compounds including derivatives of this compound. These compounds were tested for their cytotoxicity against various cancer cell lines, demonstrating significant activity compared to standard chemotherapeutics .
Case Study 2: Polymer Nanoparticles for Drug Delivery
A recent investigation explored the use of nanoparticles formed from polymers containing this compound as drug carriers. The study showed that these nanoparticles could encapsulate anticancer drugs effectively and release them in a controlled manner, enhancing therapeutic outcomes in animal models .
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-amino-N-isopropylpropanamide hydrochloride (hypothetical) with four structurally related compounds, highlighting molecular features, purity, and hazard classifications:
Structural and Functional Implications
Substituent Effects on Properties
- Alkyl vs.
- Branching (Isopropyl vs. Isobutyl) : Isobutyl groups introduce greater steric hindrance than isopropyl, which may reduce enzymatic degradation or alter solubility .
- Hydroxy Group: The -OH group in 2-amino-3-hydroxypropanamide hydrochloride improves hydrophilicity and hydrogen-bonding capacity, enhancing aqueous solubility .
Stability and Reactivity
- Incompatibilities : Hydrochloride salts generally exhibit incompatibility with strong oxidizers (e.g., peroxides, chlorates), which may lead to hazardous reactions such as gas evolution (e.g., HCl, CO₂) .
- Purity Variability : Commercial samples of similar compounds are available at 95–100% purity, indicating high synthetic control for pharmaceutical applications .
Biological Activity
2-Amino-N-isopropylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including anti-inflammatory properties, interactions with various biological pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an amide derivative characterized by the presence of an amino group and an isopropyl group attached to the propanamide backbone. Its molecular formula is C5H12ClN2O, and it has a molecular weight of approximately 150.61 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of 2-amino derivatives, which may extend to this compound. For instance, compounds similar in structure have demonstrated the ability to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and promote the expression of neuronal nitric oxide synthase (nNOS), leading to increased nitric oxide (NO) synthesis in neuronal tissues .
Table 1: Comparison of Anti-inflammatory Activity
| Compound | IC50 (mg/mL) | Mechanism of Action |
|---|---|---|
| Mebeverine | 0.91 | Inhibition of contractile activity |
| This compound | TBD | Suppression of IL-1β; stimulation of nNOS |
| Acetylsalicylic Acid | 1.05 | COX inhibition |
The biological activity of this compound may involve multiple pathways:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown efficacy in reducing IL-1β levels, which is critical in inflammatory responses.
- Nitric Oxide Synthesis : By enhancing nNOS expression, these compounds may facilitate NO production, which plays a significant role in smooth muscle relaxation and anti-inflammatory processes .
Case Studies
A notable case study involved the application of related compounds in treating gastrointestinal disorders. In vitro and ex vivo analyses revealed that certain derivatives effectively reduced inflammation and muscle contractions in gastrointestinal tissues. These findings suggest that this compound could be beneficial in similar therapeutic contexts .
Case Study Summary
- Objective : Evaluate the anti-inflammatory effects on gastrointestinal tissues.
- Methodology : In vitro assays measuring cytokine levels and muscle contraction responses.
- Results : Significant reduction in IL-1β expression and enhanced nNOS activity observed with specific derivatives.
Q & A
Q. What are the standard synthetic routes for 2-Amino-N-isopropylpropanamide hydrochloride, and what reagents are critical for its preparation?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting isopropylamine with a halogenated propanamide precursor in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. Catalysts like HOBt (hydroxybenzotriazole) or DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency. Post-synthesis, the hydrochloride salt is formed using HCl gas or concentrated HCl in anhydrous conditions. Reaction yields depend on stoichiometric ratios and temperature control (50–80°C) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the isopropyl group (δ ~1.0–1.2 ppm for methyl protons) and amide carbonyl (δ ~170 ppm).
- IR Spectroscopy : Peaks at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable): For definitive structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for this compound?
Discrepancies may arise from solvent effects, impurities, or tautomerism. To address this:
- Use deuterated solvents consistently (e.g., DMSO-d₆ or CDCl₃) and report solvent peaks.
- Perform HPLC purity assays (>98%) to rule out contaminants.
- Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Q. What strategies optimize reaction yields during large-scale synthesis of this compound?
- Solvent Selection : Polar aprotic solvents like DMF improve solubility but may require careful removal post-reaction.
- Catalytic Additives : Use 1–5 mol% of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Stoichiometric Control : Maintain a 1.2:1 molar ratio of isopropylamine to propanamide precursor to minimize side reactions.
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) reduces decomposition of heat-sensitive intermediates .
Q. How does this compound interact with enzymatic targets in mechanistic studies?
The compound’s primary amine and amide groups make it a substrate analog for enzymes like proteases or transaminases.
- Kinetic Assays : Monitor enzyme inhibition via fluorogenic substrates (e.g., AMC-tagged peptides) under varying pH (6.5–8.0).
- Docking Studies : Use molecular modeling (AutoDock Vina) to predict binding interactions with catalytic residues.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Q. What are the challenges in analyzing chiral purity, and how can they be addressed?
The compound’s stereochemistry impacts biological activity. Methods include:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) mobile phases.
- Circular Dichroism (CD) : Detect enantiomeric excess (ee) via Cotton effects near 220 nm.
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
Variations arise from differences in:
- Crystallization Solvents : Ethanol vs. acetone may produce polymorphs with distinct mp ranges.
- Heating Rates : Fast heating (10°C/min) can obscure phase transitions. Use DSC (differential scanning calorimetry) for precise measurements .
Q. How to interpret conflicting bioactivity data in cell-based assays?
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess specificity.
- Concentration Gradients : Use dose-response curves (0.1–100 µM) to differentiate cytotoxic vs. therapeutic effects.
- Metabolic Stability : Pre-treat compounds with liver microsomes to account for degradation .
Methodological Recommendations
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Quality Control : Combine LC-MS and elemental analysis (C, H, N) for batch consistency .
- Data Reproducibility : Report detailed reaction logs (e.g., humidity, equipment calibration) in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
